6-Iodoquinoxaline-2-carbonyl chloride
Description
6-Iodoquinoxaline-2-carbonyl chloride is a halogenated quinoxaline derivative featuring an iodine atom at the 6-position and a reactive carbonyl chloride group at the 2-position of the heteroaromatic ring. Quinoxalines are nitrogen-containing bicyclic compounds known for their versatility in pharmaceuticals, agrochemicals, and materials science. The iodine substituent enhances electrophilicity and participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the carbonyl chloride group enables nucleophilic substitution, facilitating its use as a precursor for amides, esters, or heterocyclic derivatives.
Properties
Molecular Formula |
C9H4ClIN2O |
|---|---|
Molecular Weight |
318.50 g/mol |
IUPAC Name |
6-iodoquinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C9H4ClIN2O/c10-9(14)8-4-12-7-3-5(11)1-2-6(7)13-8/h1-4H |
InChI Key |
IDOCAVHDFGETNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1I)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Quinoxaline Derivatives
The reactivity and applications of 6-iodoquinoxaline-2-carbonyl chloride differ significantly from analogs with other halogens (e.g., Cl, Br) or substituents. Key distinctions include:
- Iodine vs. Chlorine/Bromine : The larger atomic radius and lower electronegativity of iodine enhance its utility in transition-metal-catalyzed reactions (e.g., forming C–C bonds). However, iodinated derivatives are typically less stable under light or heat compared to chloro/bromo analogs .
- Carbonyl Chloride Reactivity : The carbonyl chloride group is more reactive toward nucleophiles (e.g., amines, alcohols) than ester or amide derivatives, enabling rapid functionalization.
Positional Isomers and Functional Group Variants
- 2-Carbonyl vs. 3-Carbonyl Substitution: Positional isomers, such as 6-iodoquinoxaline-3-carbonyl chloride, exhibit reduced electrophilicity at the 2-position, limiting their utility in regioselective syntheses.
- Quinoxaline-2-carboxylic Acid: Replacing the carbonyl chloride with a carboxylic acid group (-COOH) reduces reactivity but improves solubility in polar solvents.
Limitations of Provided Evidence
The references supplied ( and ) focus on anthocyanins and hexachlorocyclohexanes, which are structurally unrelated to quinoxaline derivatives. No direct data on this compound or its analogs were found in these sources . This comparison instead relies on established principles of halogenated heterocycle chemistry.
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